molecular formula C22H21ClN4O2S B2964232 N-[(4-chlorophenyl)methyl]-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1251605-99-8

N-[(4-chlorophenyl)methyl]-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

Cat. No.: B2964232
CAS No.: 1251605-99-8
M. Wt: 440.95
InChI Key: DFSDXQRXSBLHFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-Chlorophenyl)methyl]-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a triazole-fused pyridine sulfonamide derivative characterized by a 4-chlorobenzyl group and a 4-isopropylphenyl substituent on the sulfonamide nitrogen. The chlorine atom on the benzyl group and the bulky isopropyl substituent on the aryl ring likely influence its physicochemical properties, such as lipophilicity and electronic distribution, which are critical for target binding and pharmacokinetics.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-N-(4-propan-2-ylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O2S/c1-16(2)18-7-11-20(12-8-18)27(14-17-5-9-19(23)10-6-17)30(28,29)21-4-3-13-26-15-24-25-22(21)26/h3-13,15-16H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFSDXQRXSBLHFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N(CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CN4C3=NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide typically involves multiple steps. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction may start with the condensation of 4-chlorobenzylamine with 4-isopropylbenzaldehyde to form an intermediate Schiff base. This intermediate can then undergo cyclization with a triazole derivative in the presence of a suitable catalyst, such as sulfuric acid or sodium hydroxide, to yield the desired triazolopyridine structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)methyl]-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, potentially converting nitro groups to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, under mild to moderate temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-[(4-chlorophenyl)methyl]-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide has been explored for various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential as a bioactive agent, with studies investigating its antimicrobial and anticancer properties.

    Medicine: Research is ongoing to evaluate its efficacy as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.

    Industry: The compound is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The triazole and pyridine rings in the compound’s structure allow for strong interactions with various biological targets, including proteins and nucleic acids. These interactions can modulate signaling pathways and cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and analogous derivatives:

Compound Name Substituents Molecular Formula Molecular Weight Key Features
Target Compound : N-[(4-Chlorophenyl)methyl]-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide 4-Chlorobenzyl; 4-Isopropylphenyl C23H22ClN4O2S 436.5† Electron-withdrawing Cl enhances stability; bulky isopropyl improves lipophilicity.
N-(3-Chlorobenzyl)-N-(3,5-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide (8a) 3-Chlorobenzyl; 3,5-Difluorophenyl C19H13ClF2N4O2S 434.8 Dual electron-withdrawing F groups may enhance binding to polar targets.
N-(3,5-Dimethylphenyl)-N-(4-methoxybenzyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide (8c) 4-Methoxybenzyl; 3,5-Dimethylphenyl; 3-CH3 on triazolo ring C23H25N4O3S 437.5 Methoxy group increases solubility; methyl groups may reduce metabolic clearance.
N-[4-(Propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide Single 4-Isopropylphenyl substituent C15H16N4O2S 316.4 Simpler structure; lacks benzyl group, reducing steric hindrance.
N-[(3-Methoxyphenyl)methyl]-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide 3-Methoxybenzyl; 4-Isopropylphenyl C23H24N4O3S 436.5 Methoxy substituent improves solubility but may reduce membrane permeability.
N-(4-Ethylphenyl)-N-[(3-methoxyphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide 3-Methoxybenzyl; 4-Ethylphenyl; 3-CH3 on triazolo ring C23H24N4O3S 436.5 Ethyl group balances lipophilicity; methyl on triazolo may stabilize the ring.

†Calculated based on molecular formula.

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing Groups (Cl, F): The target compound’s 4-chlorobenzyl group enhances stability and may facilitate π-π stacking with aromatic residues in biological targets.
  • Electron-Donating Groups (OCH3, CH3) : The methoxy group in increases water solubility but may reduce blood-brain barrier penetration. Methyl groups (e.g., in 8c) lower metabolic susceptibility but add steric bulk .
  • Alkyl Substituents (Isopropyl, Ethyl) : The target’s isopropyl group enhances lipophilicity, favoring membrane diffusion. The ethyl group in offers a balance between hydrophobicity and steric effects.

Biological Activity

N-[(4-chlorophenyl)methyl]-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide, also known as M875-1726, is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.

  • Molecular Formula : C22H21ClN4O2S
  • IUPAC Name : this compound
  • Structure : The compound features a triazole ring fused to a pyridine structure with sulfonamide functionality, which is often linked to various biological activities.

Biological Activity Overview

The biological activity of M875-1726 has been explored in several studies focusing on its anticancer and antimicrobial properties.

Anticancer Activity

Recent research has indicated that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)Mechanism
M875-1726MCF73.79Induces apoptosis
M875-1726SF-26812.50Inhibits cell proliferation
M875-1726NCI-H46042.30Cell cycle arrest

These findings suggest that the compound may act through multiple pathways to inhibit tumor growth and induce apoptosis in cancer cells .

Antimicrobial Activity

The sulfonamide group in M875-1726 is known for its antibacterial properties. Studies have shown that derivatives of sulfonamides can inhibit bacterial growth effectively:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
E. coli32
S. aureus16

This indicates that M875-1726 could be a promising candidate for developing new antimicrobial agents .

The mechanisms by which M875-1726 exerts its biological effects are multifaceted:

  • Inhibition of Enzyme Activity : The compound has been shown to inhibit key enzymes involved in cell proliferation and survival.
  • Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death in cancer cells.
  • Antibacterial Action : The sulfonamide moiety interferes with bacterial folate synthesis, leading to growth inhibition.

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy of M875-1726 and similar compounds:

  • Study on Cancer Cell Lines : A comprehensive study assessed the cytotoxicity of various triazole derivatives against multiple cancer cell lines. M875-1726 demonstrated promising results, particularly against breast and lung cancer cell lines .
  • Antimicrobial Evaluation : Another investigation focused on the antibacterial properties of compounds containing the sulfonamide group. The results indicated significant activity against both Gram-positive and Gram-negative bacteria .
  • Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of M875-1726 to various biological targets, further supporting its potential as a therapeutic agent .

Q & A

Advanced Question: How can reaction conditions (e.g., solvent, temperature, catalyst) be optimized to improve yield and purity in its synthesis?

Answer:

  • Synthetic Routes : The compound can be synthesized via cyclocondensation of sulfonamide hydrazine precursors with ortho-acetates or ortho-esters. For example, hydrazinylpyridine sulfonamide intermediates (e.g., N-(4-chlorophenyl)-2-hydrazinylpyridine-5-sulfonamide) react with methyl ortho-acetate under reflux in ethanol to form the triazolo[4,3-a]pyridine core .
  • Optimization : Use Design of Experiments (DoE) to systematically vary parameters like solvent polarity (DMF vs. ethanol), temperature (80–120°C), and stoichiometric ratios. For instance, higher yields (81%) were achieved with methyl ortho-acetate in ethanol at 100°C for 6 hours . Purity can be monitored via HPLC (≥95% threshold) .

Basic Question: What spectroscopic techniques are critical for structural confirmation of this compound?

Advanced Question: How can contradictions in NMR or mass spectrometry data be resolved during structural validation?

Answer:

  • Basic Techniques :
    • 1H/13C-NMR : Assign aromatic protons (δ 7.1–8.8 ppm) and sulfonamide NH (δ ~10.7 ppm) .
    • LC-MS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 435–583) and isotopic patterns for chlorine .
  • Advanced Resolution :
    • Use 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions.
    • Cross-validate with X-ray crystallography (e.g., C–H···O/N interactions in triazolo-pyridine systems) . Discrepancies in mass spectra may arise from fragmentation; compare with synthetic intermediates to identify byproducts .

Basic Question: What is the rationale for incorporating a sulfonamide group in this structure?

Advanced Question: How does the sulfonamide moiety influence binding affinity in target proteins (e.g., enzymes or receptors)?

Answer:

  • Basic Rationale : Sulfonamides enhance solubility via hydrogen bonding and improve pharmacokinetic properties. They are also common in enzyme inhibitors (e.g., carbonic anhydrase) due to their ability to coordinate metal ions .
  • Binding Studies :
    • Perform molecular docking to assess interactions with active sites (e.g., hydrophobic pockets for the 4-chlorophenyl group).
    • Compare IC50 values of sulfonamide derivatives vs. non-sulfonamide analogs. For example, triazolo-sulfonamides showed 10-fold higher inhibition of Plasmodium falciparum than non-sulfonamide variants .

Basic Question: What are the challenges in purifying this compound?

Advanced Question: How can hygroscopic intermediates be stabilized during purification?

Answer:

  • Purification Challenges :
    • Hydrophobic aryl groups reduce aqueous solubility, necessitating column chromatography (silica gel, ethyl acetate/hexane) .
    • Hygroscopic intermediates (e.g., hydrazinyl sulfonamides) require anhydrous conditions.
  • Stabilization Methods :
    • Use desiccants (molecular sieves) during storage.
    • Lyophilize under high vacuum to remove residual solvents.
    • For crystalline forms, optimize recrystallization solvents (e.g., DMF/water mixtures) to prevent hydrate formation .

Basic Question: How is the compound’s stability assessed under physiological conditions?

Advanced Question: What degradation products form in acidic/alkaline environments, and how are they characterized?

Answer:

  • Stability Assessment :
    • Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C. Monitor degradation via HPLC at 0, 6, 12, and 24 hours .
  • Degradation Analysis :
    • Acidic hydrolysis may cleave the sulfonamide bond, generating 4-chlorobenzylamine and triazolo-pyridine fragments.
    • LC-MS/MS identifies degradation products; compare fragmentation patterns with synthetic standards .

Basic Question: What computational tools are used to predict the compound’s bioactivity?

Advanced Question: How can QSAR models guide the design of analogs with improved potency?

Answer:

  • Basic Tools :
    • SwissADME : Predicts logP, solubility, and bioavailability.
    • AutoDock Vina : Screens binding to targets like PfATP4 (antimalarial) or EGFR (anticancer) .
  • QSAR Optimization :
    • Train models using IC50 data from analogs with varying substituents (e.g., isopropyl vs. trifluoromethyl groups).
    • Prioritize substituents with electron-withdrawing groups (e.g., -Cl, -CF3) to enhance binding to hydrophobic pockets .

Basic Question: How are crystallographic data used to validate the compound’s structure?

Advanced Question: What intermolecular interactions stabilize the crystal lattice?

Answer:

  • Crystallographic Validation :
    • Single-crystal X-ray diffraction confirms bond lengths (e.g., C–S bond ~1.76 Å in sulfonamides) and dihedral angles .
  • Intermolecular Interactions :
    • π-π stacking between aromatic rings (e.g., triazolo-pyridine and chlorophenyl groups).
    • Hydrogen bonds between sulfonamide NH and carbonyl oxygen (e.g., J=8.0 Hz in 1H-NMR) .

Basic Question: What in vitro assays are used to evaluate its biological activity?

Advanced Question: How can off-target effects be minimized during screening?

Answer:

  • In Vitro Assays :
    • Antimalarial: PfLDH inhibition assay (IC50 < 1 µM for potent derivatives) .
    • Anticancer: MTT assay on cancer cell lines (e.g., HepG2, IC50 via dose-response curves) .
  • Off-Target Mitigation :
    • Counter-screening against related enzymes (e.g., human LDH vs. PfLDH).
    • Use CRISPR-Cas9 gene editing to validate target specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.